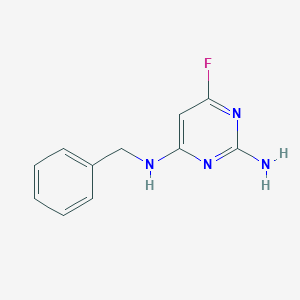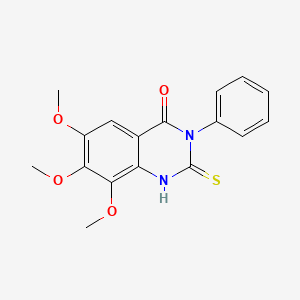![molecular formula C18H24F2N2O2 B5511734 1-[(2,3-difluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5511734.png)
1-[(2,3-difluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves intricate chemical processes. For example, the synthesis of 3-(pyrrolidin-1-yl)piperidine, a structurally related compound, has been achieved through catalytic hydrogenation of pyrrolylpyridine, which in turn is prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran (Smaliy et al., 2011). A similar synthetic approach might be applicable to 1-[(2,3-difluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol.
Molecular Structure Analysis
The molecular structure of such compounds can be complex. For instance, the single-crystal X-ray structures of related piperidine derivatives have been determined, revealing significant details about their molecular geometry (Peeters et al., 1998). These insights are crucial for understanding the molecular structure of this compound.
Chemical Reactions and Properties
The compound's chemical reactions and properties can be inferred from related research. For example, the reactions of similar piperidine derivatives involve various processes like ring contraction, which is significant for understanding the reactivity of such compounds (Feraldi‐Xypolia et al., 2015).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, and solubility, can be deduced from the general properties of similar organic compounds. However, specific data on this compound is not available in the current literature.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential chemical transformations, can be extrapolated from known data on similar compounds. For example, studies on related compounds provide insights into their potential interactions and transformations in chemical reactions (Ammirati et al., 2009).
Scientific Research Applications
Analytical Techniques
A highly sensitive and specific assay was developed for the determination of a structurally similar compound, showcasing the potential for precise measurement of 1-[(2,3-difluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol in biological matrices. This method utilized high-performance liquid chromatography coupled with tandem mass spectrometric detection, indicating the applicability of advanced analytical techniques for the quantification and study of such compounds in scientific research (Chavez-Eng, Constanzer, & Matuszewski, 1997).
Chemical Synthesis and Reactivity
Research into the synthesis and reactivity of related chemical structures, such as 1-pentafluorophenyl-1H-pyrrole derivatives, provides insights into the synthetic pathways that could be applied to this compound. Electrophilic substitution reactions and the development of general synthesis methods for acylpyrroles highlight the chemical versatility and potential for targeted modifications of such compounds (Hrnčariková & Végh, 2003).
Pharmacokinetics and Metabolism
The study of the metabolism, excretion, and pharmacokinetics of structurally complex compounds like this compound is crucial for understanding their behavior in biological systems. Research on similar compounds has revealed detailed pharmacokinetic profiles, including absorption rates, major metabolic pathways, and elimination routes in various species, providing a framework for studying this compound (Sharma et al., 2012).
Antimicrobial and Anticancer Activities
The exploration of novel diphenyl 1-(pyridin-3-yl)ethylphosphonates for their antimicrobial and anticancer activities provides a precedent for investigating similar properties in this compound. These studies can reveal potential biomedical applications of such compounds, including their efficacy against various bacterial strains and cancer cell lines (Abdel-megeed et al., 2012).
properties
IUPAC Name |
2-(2,3-difluorophenyl)-1-[3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2N2O2/c19-15-6-3-5-14(17(15)20)11-16(23)22-10-4-7-18(24,13-22)12-21-8-1-2-9-21/h3,5-6,24H,1-2,4,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWSJPQTHWWLPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2(CCCN(C2)C(=O)CC3=C(C(=CC=C3)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5511651.png)
![8-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5511657.png)
![3-{5-[(1-propyl-4-piperidinyl)methyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5511660.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5511672.png)



![3-(2-chloro-6-fluorophenyl)-6-(4-morpholinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5511703.png)
![3-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5511704.png)

![2-[1-(3,4,5-trimethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5511713.png)
![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5511722.png)
![1-(2-chloro-4-fluorobenzyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-piperidinecarbohydrazide](/img/structure/B5511725.png)
![N-(3,4-dimethylphenyl)-2-[2-(ethylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5511742.png)